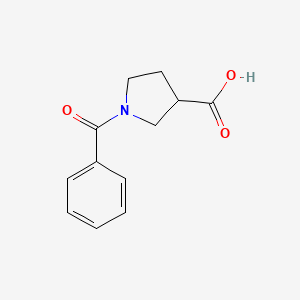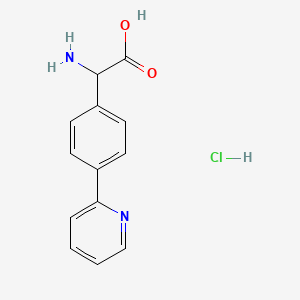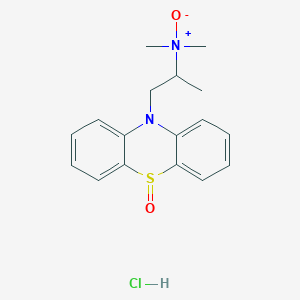
N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine oxide;hydrochloride
説明
“N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine oxide;hydrochloride” is also known as Promethazine sulfoxide . It is a metabolite of Promethazine, a neuroleptic medication and first-generation antihistamine of the phenothiazine family . It is also referred to as Promethazine impurity D .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H20N2OS . The InChI Key is OWTCLFIFAFHQIX-UHFFFAOYSA-N . The Canonical SMILES representation is CC (CN1C2=CC=CC=C2S (=O)C3=CC=CC=C31)N ©C .Physical and Chemical Properties Analysis
The solubility of “this compound” is 112.6 mg/L in 25 ºC water . Its density is calculated to be 1.3±0.1 g/cm3 . The calculated index of refraction is 1.678 . The melting point is 167.99 ºC, and the boiling point is 423.74 ºC, 461.6±34.0 ºC at 760 mmHg . The flash point is calculated to be 233.0±25.7 ºC .科学的研究の応用
Synthetic Chemistry Applications
Generation of Structurally Diverse Libraries
Research demonstrates the utilization of related compounds in generating structurally diverse libraries through alkylation and ring closure reactions. For instance, certain ketonic Mannich bases derived from acetylthiophene have been used as starting materials in various alkylation and ring closure reactions, leading to the synthesis of dithiocarbamates, thioethers, and several cyclic compounds such as pyrazolines and pyridines (Roman, 2013).
Kinetic Stabilization
Another study explored the kinetic stabilization of N,N-dimethyl-2-propyn-1-amine N-oxide by encapsulation within molecular containers, demonstrating the potential of certain N-oxides for stabilization through complexation (Galán, Gil-Ramírez, & Ballester, 2013).
Pharmacological Applications
Biological Activities
Novel derivatives of related compounds have been synthesized to examine their anti-diabetic and anti-inflammatory activities. For example, Mannich base derivatives have shown significant reductions in blood glucose levels and inflammation, indicating potential therapeutic applications (Gopi & Dhanaraju, 2018).
Material Science Applications
Hydrogel Modification
Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amines, including related compounds, to enhance their properties. These modifications have led to hydrogels with increased thermal stability and potential applications in medical fields due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
特性
IUPAC Name |
N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine oxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S.ClH/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)22(21)17-11-7-5-9-15(17)18;/h4-11,13H,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHPFOSVJVLDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)[N+](C)(C)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


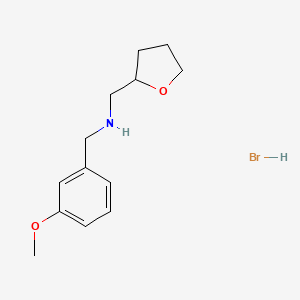

![Benzo[1,3]dioxol-5-ylmethyl-(3-fluoro-benzyl)-amine hydrobromide](/img/structure/B3082993.png)
![(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate](/img/structure/B3082999.png)

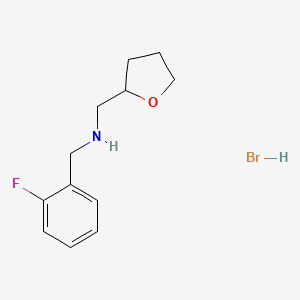
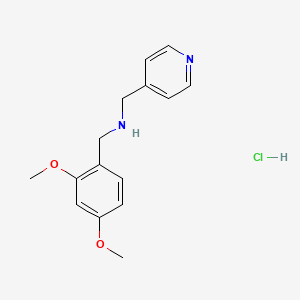
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B3083012.png)


![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride](/img/structure/B3083020.png)
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B3083033.png)
